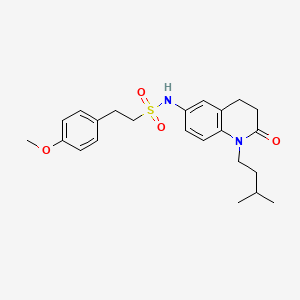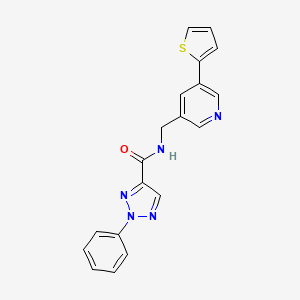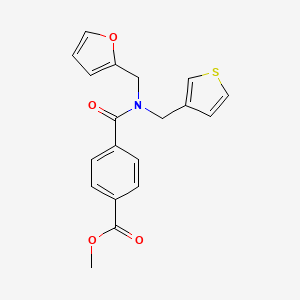
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups. It contains a furan ring, a thiophene ring, and a benzoate ester, making it a molecule of interest in various fields of chemistry and pharmacology. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the synthesis of thiophene derivatives , which are essential heterocyclic compounds with a variety of properties and applications .
Result of Action
Compounds with similar structures have been shown to have cytotoxic effects toward lung carcinoma .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
It is known that thiophene-based analogs can have various effects on cells . For example, some thiophene derivatives have shown potent anticancer activities against certain cancer cell lines .
Molecular Mechanism
It is known that thiophene-based analogs can interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzoate derivative.
-
Preparation of Furan and Thiophene Intermediates
-
Coupling Reaction
- The furan and thiophene intermediates are then coupled with methyl 4-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
-
Oxidation
- The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding epoxides and sulfoxides.
-
Reduction
- Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
-
Substitution
- Nucleophilic substitution reactions can occur at the benzoate ester, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Epoxides and sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
-
Biology
-
Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
-
Industry
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((furan-2-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate: Similar structure but with a thiophene-2-ylmethyl group instead of thiophen-3-ylmethyl.
Methyl 4-((furan-2-ylmethyl)(pyridin-3-ylmethyl)carbamoyl)benzoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the thiophene-3-ylmethyl group, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
methyl 4-[furan-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-10-25-13-14)12-17-3-2-9-24-17/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZVYVTUDUHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)
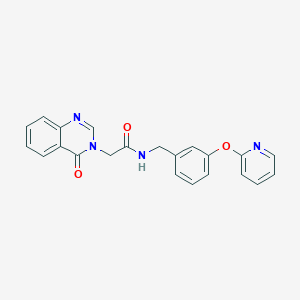
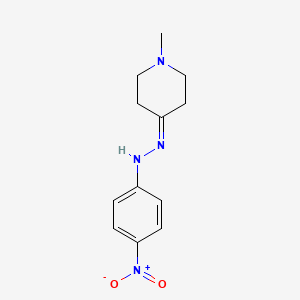
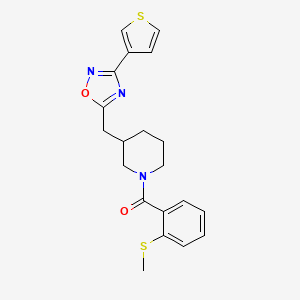
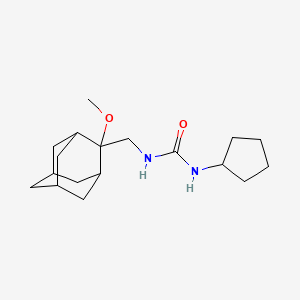
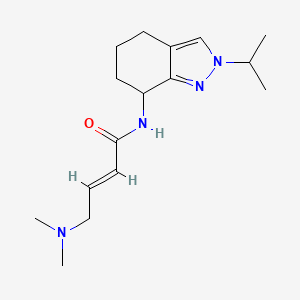
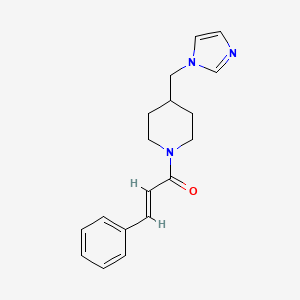
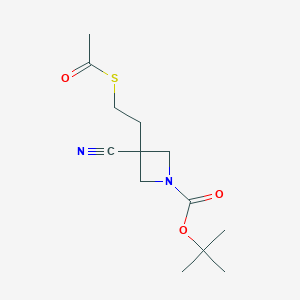
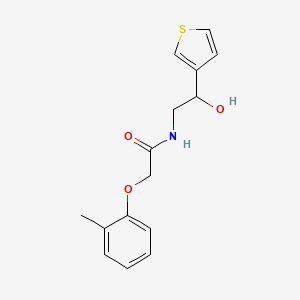
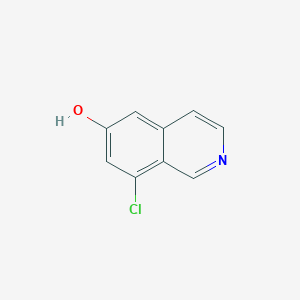
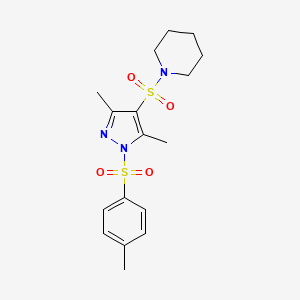
![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)
